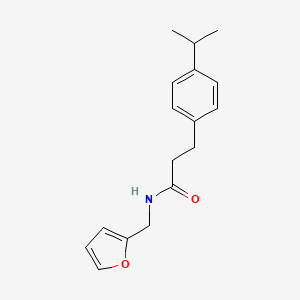![molecular formula C21H20Cl2N6O4S B4632075 3,4-dichloro-N-{2-[4-methyl-5-({2-[(4-methyl-3-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4632075.png)
3,4-dichloro-N-{2-[4-methyl-5-({2-[(4-methyl-3-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide
説明
Synthesis Analysis
The synthesis of complex compounds related to the one often involves multi-step chemical reactions. For example, a study on the synthesis of metabolites of certain pharmaceutical compounds details a process that might resemble the synthesis pathway for our compound, highlighting the intricacy and precision required in chemical synthesis (Shibanuma et al., 1980)[https://consensus.app/papers/synthesis-metabolites-2nbenzylnmethylaminoethyl-shibanuma/52de1fe6e5cc5dd4812add70d42f2b3c/?utm_source=chatgpt].
Molecular Structure Analysis
The determination and analysis of molecular structures are crucial for understanding the behavior and reactivity of a compound. X-ray diffraction studies and spectral analysis provide insights into the arrangement of atoms within a molecule and the electronic environment, influencing its chemical properties (Sharma et al., 2016)[https://consensus.app/papers/structure-sharma/fadd6a4edb8850a989dbed748a50a6b7/?utm_source=chatgpt].
Chemical Reactions and Properties
The reactivity of a compound is defined by its chemical structure, which dictates its participation in chemical reactions. For instance, the presence of certain functional groups can facilitate reactions such as nucleophilic substitutions or electrophilic additions, which are fundamental in synthesizing derivatives or modifying the compound for various applications (Daoud et al., 2010)[https://consensus.app/papers/synthesis-daoud/26d15a9134825152a9719568fe5dcd9d/?utm_source=chatgpt].
Physical Properties Analysis
Physical properties, including melting point, boiling point, solubility, and crystal structure, are essential for the practical handling of chemicals. These properties are determined through experimental methods and provide valuable information for the storage, manipulation, and application of the compound in research and industrial processes (Pavlova et al., 2022)[https://consensus.app/papers/synthesis-spectral-characteristics-molecular-docking-pavlova/5b95533f70825bbf835432abdcc9a24d/?utm_source=chatgpt].
Chemical Properties Analysis
The chemical properties of a compound, such as acidity, basicity, reactivity towards other chemicals, and stability, are influenced by its molecular structure. Understanding these properties is crucial for predicting the behavior of the compound in chemical reactions and its interaction with biological systems, if applicable (Moreno-Fuquen et al., 2019)[https://consensus.app/papers/catalyst-synthesis-morenofuquen/b0a1e4987e885bbc8d1396548ad9a44f/?utm_source=chatgpt].
科学的研究の応用
Polymer Synthesis and Applications
Synthetic methods for ordered polyamides through direct polycondensation involving symmetric and nonsymmetric monomers demonstrate the intricate manipulation of molecular structures to achieve desired polymeric properties, potentially relevant for materials science and engineering applications (Ueda & Sugiyama, 1994).
Antimicrobial and Antitumor Activities
Research on novel benzimidazole derivatives, including their synthesis and antimicrobial activities, exemplifies the approach to drug discovery focusing on compounds with potential therapeutic benefits (Abdellatif et al., 2013). Similarly, alkylating benzamides have been explored for their cytotoxicity against melanoma, highlighting the potential of structurally complex compounds for targeted drug delivery and cancer therapy (Wolf et al., 2004).
Novel Transformations and Synthesis Techniques
Explorations into novel transformations of amino and carbonyl/nitrile groups within heterocyclic compounds like Gewald thiophenes for the synthesis of thienopyrimidines show the depth of chemical synthesis techniques, potentially applicable to the creation and functionalization of compounds similar to the one you're interested in (Pokhodylo et al., 2010).
Antimicrobial Compound Synthesis
The synthesis and evaluation of 1,2,4-triazole derivatives for antimicrobial activity demonstrate the ongoing search for new, effective antimicrobial agents, which could be a field of application for new compounds with similar functionalities (Roy et al., 2005).
特性
IUPAC Name |
3,4-dichloro-N-[2-[4-methyl-5-[2-(4-methyl-3-nitroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N6O4S/c1-12-3-5-14(10-17(12)29(32)33)25-19(30)11-34-21-27-26-18(28(21)2)7-8-24-20(31)13-4-6-15(22)16(23)9-13/h3-6,9-10H,7-8,11H2,1-2H3,(H,24,31)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGPIPUDEMMVNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2C)CCNC(=O)C3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-acetylphenyl)-2-{[5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4631992.png)
![tert-butyl 2-({[5-benzyl-3-(ethoxycarbonyl)-2-thienyl]amino}carbonothioyl)hydrazinecarboxylate](/img/structure/B4631994.png)
![6-fluoro-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4631999.png)

![2-(4-chlorophenyl)-2-oxoethyl N-[(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycinate](/img/structure/B4632010.png)
![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B4632018.png)
![N-(4-{[(1-naphthylamino)carbonothioyl]amino}phenyl)acetamide](/img/structure/B4632030.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4632032.png)
![N-{[4-ethyl-5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B4632036.png)

![1-[2-(2-chlorophenoxy)propanoyl]-4-phenylpiperazine](/img/structure/B4632058.png)

![methyl (5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4632062.png)
![4-chloro-3-({[(4-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4632094.png)